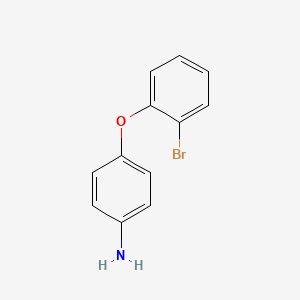

4-(2-Bromophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Bromophenoxy)aniline” is an organic compound used for research and development . It is not intended for medicinal, household, or other uses .

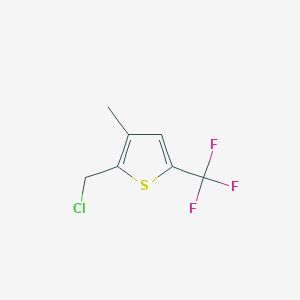

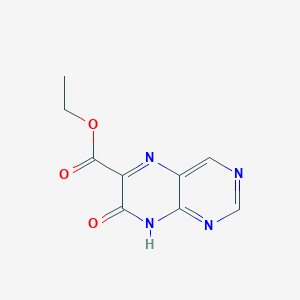

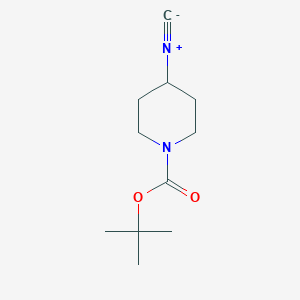

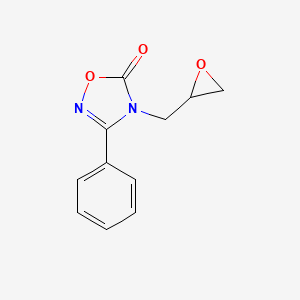

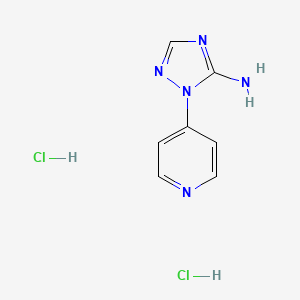

Molecular Structure Analysis

The molecular formula of “4-(2-Bromophenoxy)aniline” is C12H10BrNO . The InChI code is 1S/C12H10BrNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 .Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Bromophenoxy)aniline” is 264.12 . It has a density of 1.479g/cm3 . The boiling point is 365.1ºC at 760 mmHg . The melting point ranges from 104-108ºC .Aplicaciones Científicas De Investigación

Ultrasonic Degradation of Ionic Aromatic Compounds

Research on the ultrasonic degradation of ionic aromatic compounds like aniline in aqueous solutions highlights the importance of pH in sonochemical degradation processes. This study is relevant for understanding the environmental degradation of contaminants, including those structurally related to 4-(2-Bromophenoxy)aniline. The degradation rate of aniline under ultrasonic irradiation decreases with increasing pH, indicating the role of pH in modulating the sonochemical degradation efficiency of aromatic compounds in water (Jiang, Pétrier, & Waite, 2002).

Catalytic Oxidation of Phenolic and Aniline Compounds

Fe3O4 magnetic nanoparticles have been utilized for the removal of phenol and aniline from aqueous solutions, showcasing a method for environmental cleanup. This research can be extrapolated to the degradation or removal of similar compounds, such as 4-(2-Bromophenoxy)aniline, from water bodies, thus reducing their environmental impact (Zhang et al., 2009).

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

A study on the synthesis of (prop-2-ynyloxy) benzene derivatives from phenol and aniline derivatives demonstrates the chemical versatility and potential applications of 4-(2-Bromophenoxy)aniline in synthesizing new compounds with potential antibacterial and antiurease activities (Batool et al., 2014).

Electrochemical Copolymerization of Aniline and o-Aminophenol

The electrochemical copolymerization of aniline and o-aminophenol leads to the synthesis of poly(aniline-co-o-aminophenol), which exhibits enhanced electrochemical activity and stability. This research opens avenues for using 4-(2-Bromophenoxy)aniline in the development of advanced materials for electronic and electrochemical applications (Mu, 2004).

Detection of Biomarkers in Urine

A study on the detection of 4-Aminophenol, a biomarker for aniline exposure, using a bi-functionalized luminescent metal-organic framework, underscores the potential of using derivatives of 4-(2-Bromophenoxy)aniline in biomedical research and diagnostics. This work is particularly significant for monitoring exposure to hazardous substances and assessing human health (Jin & Yan, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-bromophenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZVXEHACJOPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)

![N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide](/img/structure/B2761548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)

![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2761553.png)